molecular formula C20H32SSn B120006 2-Tributylstannylbenzo[b]thiophene CAS No. 148961-88-0

2-Tributylstannylbenzo[b]thiophene

Cat. No. B120006
M. Wt: 423.2 g/mol
InChI Key: UJPVMOUQRNYNSA-UHFFFAOYSA-N
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Patent
US08759543B2

Procedure details

2.5 M of n-BuLi (3.1 mL/hexane, 7.67 mmol) was added to benzo[b]thiophene (1.05 g, 7.67 mmol/THF (20 mL)) and reacted at 0° C. for 1 hour under a dry and anaerobic operation condition to form a solution. SnBu3Cl (2.38 mL, 8.44 mmol) was then added to the solution and reacted at 0° C. for 30 minutes. After returning to room temperature, the solution was continuously reacted for 8 hours. After the reaction was completed, the solution was extracted by ether (30 mL) and deionized water (50 mL). An organic phase was collected. After removal of ether by a rotary concentrator, the organic phase was purified by reduced-pressure distillation to form a transparent pale yellow oily product (23, 1.76 g, 54%).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.[S:6]1[CH:10]=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2.[Sn:15](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:24]([Sn:15]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:20][CH2:21][CH2:22][CH3:23])[C:10]1[S:6][C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH:9]=1)[CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
3.1 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
20 mL
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Step Two
Name
Quantity
2.38 mL
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 0° C. for 1 hour under
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a dry
CUSTOM
Type
CUSTOM
Details
anaerobic operation condition to form a solution
CUSTOM
Type
CUSTOM
Details
reacted at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After returning to room temperature
CUSTOM
Type
CUSTOM
Details
the solution was continuously reacted for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted by ether (30 mL) and deionized water (50 mL)
CUSTOM
Type
CUSTOM
Details
An organic phase was collected
CUSTOM
Type
CUSTOM
Details
After removal of ether by a rotary concentrator
DISTILLATION
Type
DISTILLATION
Details
the organic phase was purified by reduced-pressure distillation
CUSTOM
Type
CUSTOM
Details
to form a transparent pale yellow oily product (23, 1.76 g, 54%)

Outcomes

Product
Name
Type
Smiles
C(CCC)[Sn](C1=CC2=C(S1)C=CC=C2)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.